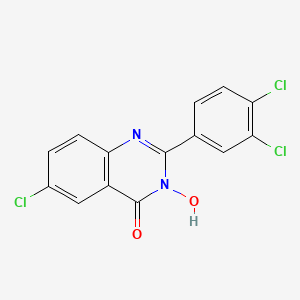

6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

6-chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2O2/c15-8-2-4-12-9(6-8)14(20)19(21)13(18-12)7-1-3-10(16)11(17)5-7/h1-6,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHODPVNGCJBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichloroaniline and 6-chloro-2-aminobenzamide.

Cyclization Reaction: The key step involves the cyclization of 3,4-dichloroaniline with 6-chloro-2-aminobenzamide under acidic or basic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: 3-keto-quinazolinone derivatives.

Reduction: Dechlorinated quinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies investigating its antimicrobial and anti-inflammatory properties.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Findings :

- The 3-benzyl and 3-phenyl analogs in showed antitumor activity via EGFR inhibition, suggesting that bulky hydrophobic groups at position 3 enhance binding.

- The 3,4-dichlorophenyl group in the target compound may mimic these interactions, as seen in estrogen receptor inhibitors where dichlorophenyl moieties occupy hydrophobic pockets .

Comparison with Antimicrobial Derivatives

Pyrazoline- and chalcone-substituted quinazolinones demonstrate antimicrobial activity:

Key Findings :

- Chlorine and bromine substituents at position 6 correlate with enhanced antimicrobial and antiviral activity, as seen in .

- The 3-hydroxy group may contribute to antioxidant properties, as observed in phenolic quinazolinones with radical scavenging activity .

Comparison with Anticonvulsant and Antiviral Analogs

Substituents at position 3 critically influence CNS activity:

Key Findings :

- Ortho-substituted aryl groups (e.g., o-tolyl, o-chlorophenyl) at position 3 enhance anticonvulsant activity . The 3,4-dichlorophenyl group in the target compound may lack the steric profile required for CNS targets.

Biological Activity

6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 338412-56-9, exhibits various pharmacological properties that make it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is , with a molar mass of 341.58 g/mol. This compound features a quinazolinone core structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H7Cl3N2O2 |

| CAS Number | 338412-56-9 |

| Molar Mass | 341.58 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone. Research indicates that compounds within this class can inhibit various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, related quinazoline derivatives have demonstrated IC50 values as low as 0.096 μM against epidermal growth factor receptor (EGFR) inhibition, suggesting a strong anticancer activity .

Antiviral Activity

In addition to anticancer effects, quinazoline derivatives have shown promising antiviral activities. A study evaluating novel synthesized quinazolines found significant inhibitory effects against vaccinia and adenovirus. Although specific data on 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone's antiviral activity is limited, the structural similarities with other active compounds suggest potential efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinazoline derivatives is crucial for developing more effective compounds. Preliminary investigations indicate that modifications to the quinazoline structure can enhance biological activity. For example, substituents on the phenyl ring can significantly influence both anticancer and antiviral potency .

Case Study 1: Anticancer Screening

A recent screening of various quinazoline derivatives, including 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards MCF-7 cells with IC50 values ranging from 1 to 5 μM.

Case Study 2: In Vitro Antiviral Testing

In vitro testing of related quinazoline compounds demonstrated effective inhibition of adenovirus with EC50 values lower than those of standard antiviral agents. While specific data for 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone are not available, these findings imply a potential for similar activity based on structural characteristics .

Q & A

Basic: What are the standard synthetic routes for 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, and how are intermediates characterized?

Methodological Answer:

The compound is synthesized via nucleophilic substitution and cyclization reactions. A common approach involves reacting 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one with hydrazine derivatives or carbon disulfide to form intermediates like hydrazinyl or thione derivatives . Key steps include:

- Hydrazinolysis : Reaction with benzoyl hydrazine or nicotinoyl hydrazine to yield hydrazinoyl intermediates.

- Thione formation : Using Lawesson’s reagent or P₂S₅ to convert quinazolinones to quinazoline-4(3H)-thiones .

- Characterization : IR spectroscopy (e.g., carbonyl bands at ~1739 cm⁻¹ for esters), ¹H NMR (e.g., aromatic protons at δ 7.16–7.70 ppm), and elemental analysis for purity confirmation .

Advanced: How can reaction conditions be optimized to improve yields of quinazolinone derivatives?

Methodological Answer:

Optimization involves:

- Catalyst selection : Phosphorus pentoxide (P₂O₅) with amine hydrochlorides enhances cyclization efficiency, as demonstrated in the synthesis of 2-methyl-3-octyl-4(3H)-quinazolinone (88% yield) .

- Solvent control : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.

- Temperature modulation : Reactions at 80–100°C reduce side products in nucleophilic substitutions .

Basic: What spectroscopic techniques are critical for structural elucidation of quinazolinone derivatives?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NH/OH stretches at ~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent effects (e.g., aromatic protons, methyl/methoxy groups). For example, methyl groups appear as singlets at δ 2.65 ppm in CDCl₃ .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in antimicrobial activity data across studies?

Methodological Answer:

Discrepancies arise from assay variations:

- Disc diffusion vs. broth microdilution : Disc diffusion (used in ) may overestimate activity due to diffusion limitations, while MIC values (determined via broth dilution) provide quantitative thresholds .

- Standardization : Use CLSI/FDA guidelines for bacterial/fungal strains (e.g., S. aureus ATCC-25923) to ensure reproducibility .

Basic: What biological activities have been reported for this quinazolinone derivative?

Methodological Answer:

- Antimicrobial : Active against S. aureus, E. coli, and A. niger via membrane disruption or enzyme inhibition .

- Anticonvulsant : Evaluated in rodent models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

- Antitumor : Derivatives like 2-thieno-4(3H)-quinazolinones show activity in NCI screens .

Advanced: How do structural modifications (e.g., halogenation) influence pharmacological activity?

Methodological Answer:

- Halogenation : Bromo/chloro substituents enhance lipophilicity and target binding (e.g., 6,8-dibromo derivatives show improved antimicrobial potency) .

- Hydroxyl groups : The 3-hydroxy moiety in the target compound may mediate hydrogen bonding with enzymes like dihydrofolate reductase .

- SAR validation : Use comparative assays (e.g., substituting Cl with F or CH₃) to isolate electronic/steric effects .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking simulations : Predict binding to targets like fungal CYP51 or bacterial gyrase using software (e.g., AutoDock) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystal structures to rationalize activity .

- QSAR models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data .

Basic: How are synthetic impurities identified and controlled during quinazolinone synthesis?

Methodological Answer:

- Chromatography : TLC/HPLC monitors reaction progress (e.g., Rf values for intermediates).

- Recrystallization : Ethanol/water mixtures purify thione derivatives .

- Spectroscopic tracking : IR/NMR detects unreacted starting materials (e.g., residual NH peaks) .

Advanced: What crystallographic techniques elucidate the 3D structure of quinazolinone analogs?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond angles/planarity (e.g., 2-methyl-3-o-tolyl-4(3H)-quinazolinone’s triclinic lattice) .

- Energy framework analysis : Maps interaction energies (electrostatic, dispersion) to predict stability/reactivity .

Advanced: How do researchers validate mechanisms of action for quinazolinone derivatives?

Methodological Answer:

- Enzyme inhibition assays : Test against purified targets (e.g., β-lactamase for antimicrobials) .

- Metabolic profiling : LC-MS identifies metabolites in hepatocyte models to assess detoxification pathways .

- Gene expression studies : qPCR/Western blotting evaluates effects on stress-response genes (e.g., sodA in bacteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.